molecular formula C9H11ClO B2592805 1-(Chloromethyl)-2-(methoxymethyl)benzene CAS No. 68718-99-0

1-(Chloromethyl)-2-(methoxymethyl)benzene

Cat. No.: B2592805
CAS No.: 68718-99-0
M. Wt: 170.64
InChI Key: SOIOGAVOOYZHRH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl) and a methoxymethyl group (-CH2OCH3)

Scientific Research Applications

1-(Chloromethyl)-2-(methoxymethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly in the context of enzyme-substrate interactions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(methoxymethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the chloromethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed:

    Substitution: 2-(Methoxymethyl)benzyl alcohol, 2-(Methoxymethyl)benzylamine

    Oxidation: 2-(Methoxymethyl)benzaldehyde, 2-(Methoxymethyl)benzoic acid

    Reduction: 2-(Methoxymethyl)toluene

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2-(methoxymethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the methoxymethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    Chloromethylbenzene (Benzyl chloride): Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    Methoxymethylbenzene (Anisole): Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    1-(Chloromethyl)-3-(methoxymethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

1-(chloromethyl)-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIOGAVOOYZHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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